molecular formula C9H16N2O B12073326 1-Cyclobutanecarbonylpyrrolidin-3-amine

1-Cyclobutanecarbonylpyrrolidin-3-amine

Cat. No.: B12073326
M. Wt: 168.24 g/mol
InChI Key: CEDPCEYWZRPPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutanecarbonylpyrrolidin-3-amine (CAS 1251139-75-9) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol, features a distinct structure combining a pyrrolidin-3-amine scaffold with a cyclobutanecarbonyl group . The incorporation of the cyclobutane ring is a key strategic feature for researchers. Cyclobutanes are increasingly utilized in lead optimization to confer favorable properties to drug candidates. Their unique puckered structure and longer C–C bond lengths can be used for conformational restriction , locking a molecule into its bioactive conformation and potentially improving target affinity and selectivity. Furthermore, the cyclobutane ring can serve as a valuable spacer, effectively directing key pharmacophore groups in three-dimensional space to enhance interactions with a biological target. It is also explored as a saturated aryl isostere , which can help reduce molecular planarity, improve aqueous solubility, and lower melting points compared to flat aromatic rings—factors that are crucial for achieving satisfactory oral bioavailability . This compound is provided for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclobutylmethanone

InChI

InChI=1S/C9H16N2O/c10-8-4-5-11(6-8)9(12)7-2-1-3-7/h7-8H,1-6,10H2

InChI Key

CEDPCEYWZRPPMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutanecarbonylpyrrolidin 3 Amine

Retrosynthetic Analysis of 1-Cyclobutanecarbonylpyrrolidin-3-amine

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide linkage. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This approach simplifies the target structure into two more readily available or synthetically accessible building blocks: a cyclobutanecarbonyl unit and a pyrrolidin-3-amine core.

The cyclobutanecarbonyl fragment can be sourced from cyclobutanecarboxylic acid or its more reactive derivatives, such as cyclobutanecarbonyl chloride. savemyexams.comsavemyexams.com The pyrrolidin-3-amine portion is a commercially available starting material. A key strategic consideration in the forward synthesis is the presence of two amine groups in pyrrolidin-3-amine – a primary and a secondary amine. To achieve selective acylation at the desired secondary amine of the pyrrolidine (B122466) ring, the primary amine typically requires a protecting group. This protecting group is then removed in a later step to yield the final product.

Direct Acylation Routes for Amide Bond Formation

The direct acylation of the pyrrolidine ring is the most common and efficient strategy for constructing the target amide. This can be achieved through several methods, each with its own set of advantages and considerations.

Coupling of Pyrrolidin-3-amine with Cyclobutanecarboxylic Acid Derivatives

The central reaction in the synthesis is the formation of the amide bond between the pyrrolidine nitrogen and the carbonyl carbon of the cyclobutanecarbonyl group. The choice of activating agent for the carboxylic acid is crucial for the success of this transformation.

A well-established method for amide bond formation is the use of highly reactive acyl chlorides, such as cyclobutanecarbonyl chloride. savemyexams.comsavemyexams.compearson.com This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. pearson.com The reaction is typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. pearson.com

Cyclobutanecarboxylic anhydride (B1165640) is another viable, albeit less reactive, acylating agent. researchgate.net The use of an anhydride produces a carboxylic acid byproduct, which can be advantageous in terms of purification. In both cases, to ensure that the acylation occurs selectively at the secondary amine of the pyrrolidine, the primary amine is generally protected.

To facilitate amide bond formation under milder conditions and often with higher yields, peptide coupling reagents are extensively used. uni-kiel.deuniurb.it These reagents activate the carboxylic acid, making it more susceptible to attack by the amine. uni-kiel.de Commonly employed coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.govbachem.com Other widely used reagents are phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.combachem.comsigmaaldrich.com

The reaction is typically carried out by mixing the carboxylic acid, the amine (with the primary amine protected), the coupling reagent, and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an appropriate solvent. bachem.com These reagents are known for their efficiency, even in sterically hindered cases, and for minimizing side reactions. uni-kiel.de

Optimization of Reaction Conditions for Amide Synthesis

The efficiency of the amide synthesis is highly dependent on the reaction conditions. Careful selection of parameters such as the solvent is critical for maximizing the yield and purity of the final product.

The choice of solvent plays a significant role in amide synthesis. For reactions involving acyl chlorides, aprotic solvents like dichloromethane (B109758) (DCM) are often used. hud.ac.uk However, recent studies have explored more environmentally friendly options. For instance, the bio-based solvent Cyrene™ has been shown to be an effective medium for the reaction of acid chlorides with primary amines, with the product precipitating upon the addition of water. hud.ac.uk

In peptide coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are frequently the solvents of choice. bachem.com These solvents are excellent at dissolving the reactants and facilitating the reaction. The selection of the optimal solvent can influence reaction times and yields, and in some cases, a screening of different solvents may be necessary to identify the best conditions for a specific substrate combination. nih.gov For instance, in some amide syntheses, dimethyl sulfoxide (B87167) (DMSO) has been found to be the superior solvent. nih.gov

Temperature and Pressure Control

The synthesis of this compound and its precursors involves reaction steps where temperature is a critical parameter for optimizing yield, reaction rate, and selectivity. Most of the synthetic transformations are conducted under atmospheric pressure.

Amide bond formation, the key step in coupling cyclobutanecarboxylic acid with a pyrrolidin-3-amine intermediate, is typically performed at temperatures ranging from 0 °C to ambient temperature to prevent side reactions and ensure the stability of coupling reagents.

For the synthesis of pyrrolidine precursors, more varied temperature conditions are employed. For instance, in palladium-catalyzed three-component reactions that can form functionalized pyrroline (B1223166) aminals, temperatures are carefully controlled. One study noted that a reaction conducted at 50 °C yielded a two-component product, while the desired three-component reaction was optimized with the use of an additive. acs.orgacs.org In other precursor syntheses, such as the iridium-catalyzed amination of triols to form pyrrolidinols, elevated temperatures of around 120 °C are utilized to drive the reaction to completion. researchgate.net Hydrogenation reactions, often used to reduce functional groups or remove protecting groups, are generally carried out at room temperature, though pressure may be elevated if using hydrogen gas.

Pressure control is less commonly a critical variable, with most reactions proceeding at atmospheric pressure. The notable exception is catalytic hydrogenation, where pressures of hydrogen gas can be increased to facilitate the reduction, for example, in the conversion of a nitrile group to a primary amine or the removal of a benzyl-type protecting group.

Catalyst and Additive Evaluation

The choice of catalysts and additives is crucial for the successful synthesis of functionalized pyrrolidines. A wide array of transition metal catalysts and additives are used to promote efficiency, regioselectivity, and stereoselectivity.

Palladium catalysts, such as Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), are prominent in cascade reactions for building the pyrrolidine framework. acs.orgacs.org In these reactions, additives can dramatically alter the reaction outcome. For example, the addition of silver(I) oxide (Ag₂O) was found to be essential for promoting a three-component reaction over a simpler two-component pathway. acs.orgacs.org

Iridium catalysts, particularly complexes like [Ir(Cp*)Cl₂]₂, are effective in the amination of triols via the "borrowing hydrogen" methodology, a process that forms key pyrrolidinol intermediates. researchgate.net This reaction is typically promoted by a strong base additive like potassium tert-butoxide (tBuOK). researchgate.net

Silver catalysts, including silver nitrate (B79036) (AgNO₃) and silver carbonate (Ag₂CO₃), are used to catalyze cycloaddition reactions. organic-chemistry.orgnih.gov For instance, Ag₂CO₃ has been effectively used in the [3+2] cycloaddition between azomethine ylides and N-tert-butanesulfinylazadienes to produce highly substituted pyrrolidines. nih.gov

Other metals like rhodium and ruthenium also find application. Wilkinson's catalyst (a rhodium complex) is used for stereoselective hydrogenations. nih.gov Ruthenium complexes can catalyze N-heterocyclization reactions from primary amines. organic-chemistry.org The table below summarizes various catalysts and additives used in the synthesis of pyrrolidine derivatives.

Catalyst/AdditiveReaction TypePurposeSource(s)
Pd(PPh₃)₄ Cascade CyclizationFormation of pyrroline ring acs.orgacs.org
Ag₂O Cascade CyclizationPromotes desired reaction pathway acs.orgacs.org
[Ir(Cp)Cl₂]₂*Borrowing HydrogenAmination of triols to pyrrolidinols researchgate.net
tBuOK Borrowing HydrogenBasic additive to facilitate catalysis researchgate.net
Ag₂CO₃ [3+2] CycloadditionCatalyzes cycloaddition for pyrrolidine synthesis nih.gov
AgNO₃ CyclizationCatalyzes cyclization of allenic amino acids organic-chemistry.org
Wilkinson's Catalyst HydrogenationStereoselective reduction nih.gov
Cs₂CO₃ Coupling/CyclizationBase for amidation and Williamson ether synthesis acs.orgacs.orgnih.gov

Multi-Step Synthesis Pathways Involving Pyrrolidine Precursors

The synthesis of this compound is inherently a multi-step process that relies on the initial construction or modification of a pyrrolidine core. These pathways often begin with commercially available or readily synthesized pyrrolidine derivatives, which are then elaborated through a series of chemical transformations.

A common strategy involves the use of a pyrrolidine scaffold where the nitrogen at position 1 and the functional group at position 3 are orthogonally protected. This allows for selective manipulation of one position without affecting the other. For example, a synthesis might start with N-Boc-3-aminopyrrolidine, where the Boc (tert-butyloxycarbonyl) group protects the ring nitrogen, leaving the 3-amino group free for acylation with cyclobutanecarbonyl chloride.

Preparation of Functionalized Pyrrolidin-3-amine Intermediates

The core of any synthesis of the target molecule is the preparation of a suitable pyrrolidin-3-amine intermediate. Several methods exist for this purpose, often starting from other functionalized pyrrolidines or even acyclic precursors.

One approach involves the use of polyhydroxylated cyclic nitrones derived from carbohydrates. nih.gov These chiral precursors can undergo nucleophilic addition with reagents like trimethylsilyl (B98337) cyanide (TMSCN), followed by reduction of both the resulting nitrile and the N-O bond to yield a diamine intermediate. nih.gov This provides a stereodefined pyrrolidine core that can be further functionalized.

Another powerful method is the iridium-catalyzed reaction of triols with amines. researchgate.net For example, 1,2,4-butanetriol (B146131) can be reacted with an amine to construct a pyrrolidin-3-ol intermediate. This hydroxyl group can then be converted to an amine, for instance, through a Mitsunobu reaction with an azide (B81097) source followed by reduction, or via reductive amination.

The synthesis of N-protected 3-aminopyrrolidine (B1265635) intermediates is also well-established. These can be prepared from 3-hydroxypyrrolidine derivatives or through the reduction of 3-azido or 3-nitro pyrrolidines. The choice of the nitrogen protecting group on the pyrrolidine ring (e.g., Boc, Cbz, or benzyl) is critical for compatibility with subsequent reaction steps.

Sequential Amidation and Functionalization Strategies

With a suitable protected pyrrolidin-3-amine intermediate in hand, the subsequent steps involve carefully sequenced reactions. The key transformation is the amidation of the exocyclic amine at the C3 position with an activated form of cyclobutanecarboxylic acid, such as cyclobutanecarbonyl chloride or by using peptide coupling reagents.

The typical sequence involves:

Protection: Ensuring the pyrrolidine ring nitrogen is protected (e.g., with a Boc group) to prevent it from reacting during the amidation step.

Amidation: The free primary or secondary amine at the C3 position is acylated. This is a standard amide bond formation reaction. The selective acylation of a primary amine in the presence of a secondary amine within the same molecule has been demonstrated, highlighting the feasibility of this step. nih.gov

Deprotection/Modification: Following the successful amidation, the protecting group on the pyrrolidine nitrogen may be removed if the final desired product requires a free secondary amine at that position. Alternatively, this protecting group can be swapped for another functional group.

This sequential approach ensures that the desired connectivity is achieved without competing side reactions, leading to a clean formation of the this compound scaffold.

Stereoselective Synthesis of this compound and its Enantiomers

The carbon atom at position 3 of the pyrrolidine ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R) and (S). For applications in drug discovery, it is often necessary to synthesize a single enantiomer, which requires stereoselective synthetic methods. These methods aim to control the three-dimensional arrangement of atoms during the formation of the pyrrolidine ring or its functionalization.

Chiral Auxiliary Approaches

A powerful strategy for achieving stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into one of the reactants, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A highly effective example relevant to pyrrolidine synthesis is the use of an N-tert-butanesulfinyl group. nih.gov This chiral sulfinyl group can be attached to a 1-azadiene, which then acts as a dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide. The steric and electronic properties of the chiral auxiliary guide the approach of the reacting partners, leading to the formation of a pyrrolidine ring with a high degree of diastereoselectivity. nih.gov

The key steps in this approach are:

Auxiliary Attachment: Preparation of a chiral N-tert-butanesulfinylazadiene.

Diastereoselective Cycloaddition: A silver-catalyzed [3+2] cycloaddition reaction to form the substituted pyrrolidine ring. The sulfinyl group directs the formation of specific stereocenters on the newly formed ring. nih.gov

Auxiliary Removal: The N-tert-butanesulfinyl group is cleaved under acidic conditions to reveal the free amine of the pyrrolidine precursor.

Asymmetric Catalysis in Pyrrolidine Ring Formation

The formation of the chiral pyrrolidine ring is a key step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool for establishing the desired stereocenter at the C3 position of the pyrrolidine ring with high enantioselectivity. Various catalytic asymmetric reactions can be employed for this purpose, including 1,3-dipolar cycloadditions and transition-metal-catalyzed hydrogenations.

One prominent method for constructing chiral pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. mdpi.com This reaction, often catalyzed by chiral metal complexes or organocatalysts, can provide highly substituted pyrrolidines with excellent control over both regio- and stereoselectivity. For the synthesis of a 3-aminopyrrolidine precursor, a suitable azomethine ylide precursor and an α,β-unsaturated carbonyl compound or nitrile can be utilized. The choice of catalyst is crucial for achieving high enantiomeric excess (ee).

Another effective strategy is the enantioselective hydrogenation of cyclic enamines. organic-chemistry.org A suitably substituted pyrroline precursor can be hydrogenated using a chiral transition-metal catalyst, such as an iridium or ruthenium complex with a chiral phosphine (B1218219) ligand, to yield the desired chiral pyrrolidine. organic-chemistry.org The selection of the chiral ligand is paramount in directing the stereochemical outcome of the hydrogenation.

Catalytic Method Catalyst/Ligand Type General Substrates Potential Advantages
Asymmetric 1,3-Dipolar CycloadditionChiral Metal Complexes (e.g., Cu, Ag, Zn) with chiral ligands (e.g., BOX, PYBOX) or Organocatalysts (e.g., proline derivatives)Azomethine ylides and electron-deficient alkenesHigh convergency, good control of multiple stereocenters
Enantioselective HydrogenationTransition Metals (e.g., Ir, Ru) with chiral phosphine ligands (e.g., BINAP, SEGPHOS)Cyclic enaminesHigh enantioselectivity, often high turnover numbers

Resolution Techniques for Enantiomeric Purity

When a racemic or enantiomerically-enriched mixture of the pyrrolidin-3-amine precursor is synthesized, resolution techniques are employed to separate the enantiomers and obtain the desired stereoisomer in high purity. Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Common chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The diastereomeric salts formed between the racemic amine and the chiral acid exhibit different solubilities, allowing for the selective crystallization of one diastereomer. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure amine.

Alternatively, chromatographic methods using a chiral stationary phase (CSP) can be employed for the separation of enantiomers. cat-online.com This technique, often performed using high-performance liquid chromatography (HPLC), can provide excellent separation of enantiomers and is applicable for both analytical and preparative scales. cat-online.com Gas chromatography (GC) on a chiral column can also be used, particularly for volatile derivatives of the amine. cat-online.com

Resolution Technique Principle Common Reagents/Materials Key Considerations
Classical ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.Chiral acids (e.g., (+)- or (-)-tartaric acid, mandelic acid, camphorsulfonic acid)Solvent selection, crystallization conditions, efficiency of separation.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) for HPLC or GC.Column selection, mobile phase optimization, detection method. cat-online.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and improve sustainability. For the synthesis of this compound, several green chemistry approaches can be considered.

Performing reactions in the absence of a solvent, or under neat conditions, can significantly reduce waste and simplify purification procedures. researchgate.net The acylation of the pyrrolidin-3-amine precursor with cyclobutanecarbonyl chloride or a related activated derivative could potentially be carried out under solvent-free conditions, possibly with gentle heating or microwave irradiation to facilitate the reaction. researchgate.net Similarly, certain condensation reactions for the formation of the pyrrolidine ring can be conducted without a solvent. researchgate.net

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. mdpi.com This technique can lead to shorter reaction times, higher yields, and different reactivity compared to conventional methods. The formation of the amide bond between the pyrrolidin-3-amine and the cyclobutanecarbonyl moiety is a plausible candidate for a mechanochemical approach.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, provides a highly selective and environmentally benign synthetic route. For the synthesis of this compound, enzymes such as lipases or proteases could be employed for the enantioselective acylation of a racemic pyrrolidin-3-amine, a process known as kinetic resolution. This would yield the desired enantiomer of the final product with high enantiomeric purity. Alternatively, transaminases could be used for the asymmetric synthesis of the chiral pyrrolidin-3-amine precursor from a corresponding ketone. The use of enzymes often allows for reactions to be performed in aqueous media under mild conditions.

Green Chemistry Approach Description Potential Application in Synthesis Advantages
Solvent-Free ReactionsReactions are conducted without a solvent medium. researchgate.netAmide bond formation between pyrrolidin-3-amine and cyclobutanecarbonyl chloride.Reduced solvent waste, simplified workup, potential for higher reaction rates. researchgate.netresearchgate.net
Mechanochemical SynthesisUse of mechanical energy (e.g., ball milling) to drive reactions. mdpi.comFormation of the pyrrolidine ring or the final acylation step.Solvent-free, reduced reaction times, access to different reactivity. mdpi.com
Biocatalytic TransformationsUse of enzymes or whole cells as catalysts.Enantioselective acylation of racemic pyrrolidin-3-amine or asymmetric synthesis of the chiral amine precursor.High selectivity, mild reaction conditions, environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclobutanecarbonylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a foundational understanding of the molecular framework of 1-Cyclobutanecarbonylpyrrolidin-3-amine. While specific experimental data for this compound is not publicly available in the searched literature, a theoretical analysis based on established chemical shift principles for similar structural motifs allows for a predicted spectral interpretation.

For the ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclobutane (B1203170) ring, the pyrrolidine (B122466) ring, and the amine group. The protons on the carbon adjacent to the carbonyl group in the cyclobutane moiety would likely appear downfield due to the electron-withdrawing effect of the carbonyl. Similarly, the protons on the carbons of the pyrrolidine ring attached to the nitrogen atom would also be shifted downfield. The amine (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the non-equivalent carbon atoms. The carbonyl carbon of the amide is expected to resonate at the lowest field (most downfield), typically in the range of 160-180 ppm. The carbons of the cyclobutane and pyrrolidine rings would appear at higher field strengths, with those directly bonded to nitrogen or the carbonyl group being deshielded and thus appearing at a lower field than the other carbons in the rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclobutane CH₂1.8 - 2.418 - 35
Cyclobutane CH2.8 - 3.540 - 50
Pyrrolidine CH₂ (C4)1.7 - 2.225 - 35
Pyrrolidine CH₂ (C5)3.3 - 3.845 - 55
Pyrrolidine CH (C3)3.0 - 3.650 - 60
Pyrrolidine CH₂ (C2)3.4 - 3.945 - 55
Amine NH₂1.5 - 3.0 (broad)N/A
Carbonyl C=ON/A170 - 178

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and elucidating the detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons on the cyclobutane ring and within the pyrrolidine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for connecting the different spin systems, for instance, showing a correlation from the protons on the carbon adjacent to the carbonyl to the carbonyl carbon itself, and from the pyrrolidine protons to the carbonyl carbon, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to determine the stereochemistry of the molecule, for example, the relative orientation of the cyclobutanecarbonyl group and the amine group on the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₉H₁₆N₂O), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a very high mass accuracy, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, for example, the loss of the cyclobutanecarbonyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ would be indicative of the primary amine (NH₂).

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ would confirm the presence of the tertiary amide carbonyl group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H bonds of the cyclobutane and pyrrolidine rings.

N-H bending: A band in the region of 1590-1650 cm⁻¹ would also be associated with the primary amine.

C-N stretching: Absorptions in the 1020-1250 cm⁻¹ range would be due to the C-N bonds of the amine and amide groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium
AmideC=O Stretch1630 - 1680Strong
AlkaneC-H Stretch2850 - 3000Medium to Strong
Primary AmineN-H Bend1590 - 1650Medium
Amine/AmideC-N Stretch1020 - 1250Medium to Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details.

Crystal Growth and Preparation

To perform X-ray crystallography, a high-quality single crystal of this compound would be required. The process of obtaining such a crystal typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and then slowly inducing crystallization. Common methods for crystal growth include slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound. The choice of solvent and crystallization technique is often empirical and requires careful optimization to yield crystals of sufficient size and quality for diffraction analysis. As of the latest search, no published crystal structure for this compound is available.

Elucidation of Molecular Conformation and Torsion Angles

A definitive analysis of the molecular conformation of this compound, including the puckering of the cyclobutane and pyrrolidine rings and the orientation of the carbonyl group, is not possible without experimental structural data. The torsion angles, which describe the rotational conformation around the single bonds within the molecule, are critical for understanding its three-dimensional shape and potential biological activity. Typically, these would be presented in a detailed table derived from crystallographic information.

Analysis of Intermolecular Interactions in Crystal Lattice

The study of intermolecular interactions within the crystal lattice of this compound is crucial for understanding its solid-state properties, such as melting point, solubility, and crystal packing. These interactions, which include hydrogen bonding (expected to be significant due to the amine and amide groups) and van der Waals forces, dictate how the molecules arrange themselves in a crystalline solid. Without crystal structure data, a quantitative and qualitative analysis of these interactions cannot be performed. A table detailing the types and geometries of these interactions would typically be included here.

Computational Chemistry and Theoretical Analysis of 1 Cyclobutanecarbonylpyrrolidin 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Cyclobutanecarbonylpyrrolidin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms can vibrate around their equilibrium positions and are directly related to the peaks observed in an infrared (IR) spectrum. While no specific data exists for this compound, a hypothetical table of optimized geometric parameters could be generated through such a study.

Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond LengthC=OData not available
Bond LengthC-N (amide)Data not available
Bond LengthC-N (pyrrolidine)Data not available
Bond AngleO=C-NData not available
Dihedral AngleC-C-N-CData not available

QM methods, particularly DFT, are also adept at predicting spectroscopic parameters. For instance, calculated vibrational frequencies can be used to generate a theoretical IR spectrum. Similarly, by calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPeak/ShiftPredicted Value
IRC=O stretchData not available
IRN-H stretchData not available
¹H NMRAmine (-NH₂) protonData not available
¹³C NMRCarbonyl (C=O) carbonData not available

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, accounting for its flexibility and interactions with its environment.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different spatial arrangements (conformers) the molecule can adopt in both the gas phase and in solution. uregina.canih.gov These simulations track the atomic movements over time, revealing the preferred conformations and the transitions between them. The puckering of the cyclobutane (B1203170) and pyrrolidine (B122466) rings would be of particular interest. chemistrysteps.com

By extending MD simulations, it is possible to calculate the free energy differences between various conformers. researchgate.net This provides a quantitative measure of their relative stabilities and the energy barriers for converting from one conformation to another. Such information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking and Binding Energy Calculations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is a key tool in drug discovery for identifying potential drug candidates.

For this compound, docking studies would involve placing the molecule into the binding site of a specific biological receptor, such as an enzyme or a G-protein coupled receptor. researchgate.net The software would then calculate the most likely binding poses and estimate the binding affinity.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. nih.gov This provides a more accurate estimation of how strongly the molecule binds to its target. The results of such studies could guide the design of more potent analogs.

Prediction of Binding Modes and Affinities

The prediction of how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug discovery. This process, known as molecular docking, involves computationally placing the ligand (the small molecule) into the binding site of the target protein.

The primary goal is to identify the most likely three-dimensional arrangement, or "pose," of the ligand when bound to the protein. This preferred orientation is determined by scoring functions that estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically suggests a more stable and favorable interaction. For instance, a study on potential inhibitors for Plasmodium falciparum 5-aminolevulinic acid synthase identified a top hit with a binding affinity of -9.9 kcal/mol.

This analysis would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the cyclobutane ring, the carbonyl group, the pyrrolidine ring, and the amine group of the compound with the amino acid residues of the target protein.

Identification of Key Interaction Sites

Following the prediction of a binding mode, a detailed analysis is performed to identify the specific atoms and functional groups of this compound that are crucial for binding. This involves examining the predicted intermolecular interactions. For example, the amine group on the pyrrolidine ring might act as a hydrogen bond donor, while the carbonyl oxygen could serve as a hydrogen bond acceptor. The cyclobutane group would likely engage in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein.

Molecular dynamics (MD) simulations can further refine this understanding by simulating the movement of the ligand-protein complex over time. This provides insight into the stability of the predicted binding pose and the flexibility of the key interactions. By observing which interactions are maintained throughout the simulation, researchers can confirm the most critical contact points for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules.

Derivation of Molecular Descriptors

To build a QSAR model, the chemical structure of this compound and related molecules would first be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. There are several classes of descriptors:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include counts of atoms, bonds, and structural fragments.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and can include molecular volume and surface area.

Electronic Descriptors: These relate to the electron distribution in the molecule, such as dipole moment and partial charges on atoms.

Physicochemical Descriptors: These include properties like hydrophobicity (LogP) and water solubility, which are crucial for a molecule's pharmacokinetic profile.

A hypothetical table of molecular descriptors for this compound is presented below to illustrate the concept.

Descriptor ClassDescriptor ExampleHypothetical Value
Topological Molecular Weight168.24 g/mol
Number of Rotatable Bonds2
Geometrical Molecular Volume~160 ų
Electronic Polar Surface Area~41.5 Ų
Physicochemical LogP (octanol-water)~0.5

Note: These values are illustrative and would need to be calculated using specialized software.

Development of Predictive Models for Biological Activity

With a dataset of compounds and their corresponding biological activities (e.g., inhibitory concentration IC50 or binding affinity Ki), statistical methods are used to create a predictive QSAR model. Machine learning algorithms such as Support Vector Machines (SVM), Gradient Boosting (e.g., XGBoost), and Bayesian models are commonly employed.

The process involves splitting the dataset into a "training set" to build the model and a "test set" to validate its predictive power. A successful model, often represented by a linear equation, can then be used to predict the biological activity of new, unsynthesized molecules based solely on their calculated descriptors. The quality of a QSAR model is assessed by statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²), where a Q² value greater than 0.5 is generally considered acceptable for a predictive model.

In Silico ADME/Tox Property Prediction

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. This helps to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For this compound, various computational models would be used to predict properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption, often based on rules like Lipinski's Rule of Five.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of how the compound is likely to be eliminated from the body.

Toxicity: Forecasting potential adverse effects, such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), or hepatotoxicity.

These predictions are typically generated using software that has been trained on large datasets of known compounds. The output is often a qualitative assessment (e.g., high, medium, low) or a probability score.

A hypothetical ADME/Tox profile for this compound is shown in the table below for illustrative purposes.

PropertyPredicted OutcomeConfidence
Absorption High intestinal absorptionHigh
Distribution Low blood-brain barrier penetrationMedium
Metabolism Likely substrate for CYP3A4Medium
Excretion Primarily renal clearanceLow
Toxicity Non-mutagenic (Ames)High
Low risk of hERG inhibitionHigh

Note: This table is purely illustrative. Actual predictions would require processing the compound's structure through validated academic or commercial software models.

Molecular and Cellular Biological Investigations of 1 Cyclobutanecarbonylpyrrolidin 3 Amine

In Vitro Receptor Binding Affinity Profiling

Information regarding the interaction of 1-Cyclobutanecarbonylpyrrolidin-3-amine with specific biological receptors is not available in the public domain.

Radioligand Binding Assays

No data from radioligand binding assays, which are used to determine the affinity of a compound for a receptor, have been published for this compound.

Competitive Binding Studies

Similarly, there are no available results from competitive binding studies, which would further characterize the compound's ability to displace other ligands from a receptor.

Enzyme Inhibition and Activation Assays

The effect of this compound on enzyme activity has not been documented in publicly available research.

Determination of IC50/Ki Values

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying the potency of an enzyme inhibitor. ncifcrf.gov These values for this compound have not been reported. The conversion of IC50 to Ki is dependent on the mechanism of inhibition and experimental conditions. ncifcrf.govnih.gov

Mechanistic Enzymology Studies (e.g., Reversibility, Type of Inhibition)

Detailed mechanistic studies to determine whether the compound acts as a reversible or irreversible inhibitor, and to classify its type of inhibition (e.g., competitive, non-competitive, or uncompetitive), are absent from the scientific literature. nih.gov

Cell-Based Functional Assays

There is no published data from cell-based functional assays that would provide insights into the biological effects of this compound in a cellular context.

Agonist and Antagonist Activity Assessment

The initial characterization of a novel compound like this compound involves screening it against a panel of biological targets to identify any agonist or antagonist activity. Given its structural motifs—a pyrrolidine (B122466) ring and a primary amine—targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters would be of primary interest. For instance, related structures containing amine functionalities have been investigated for their effects on dopamine (B1211576) transporters and trace amine-associated receptors (TAARs). google.comnih.gov

An agonist is a substance that binds to a receptor and elicits a physiological response, mimicking the action of the endogenous ligand. Conversely, an antagonist binds to a receptor but does not provoke a biological response, thereby blocking the action of an agonist.

A typical primary screening assay would involve exposing cells expressing a specific receptor to varying concentrations of the compound and measuring the cellular response. For a GPCR, this might be a change in the level of a second messenger like cyclic AMP (cAMP).

Hypothetical Agonist and Antagonist Activity Data

Below is a hypothetical data table illustrating how the agonist and antagonist activity of this compound might be presented if it were found to be active at a hypothetical "Receptor X".

Assay TypeTargetMetricThis compoundPositive Control
Agonist AssayReceptor XEC₅₀ (µM)1.50.2 (Endogenous Ligand)
Antagonist AssayReceptor XIC₅₀ (µM)> 1000.5 (Known Antagonist)
Binding AssayReceptor XKᵢ (µM)0.80.1 (Endogenous Ligand)

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) is an indication of the binding affinity of an inhibitor.

Signal Transduction Pathway Analysis

Should a compound demonstrate significant activity at a particular receptor, the next step is to elucidate the downstream signal transduction pathways it modulates. Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events.

For a GPCR, agonist binding typically initiates a cascade involving G-proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase (affecting cAMP levels) or phospholipase C (affecting inositol (B14025) phosphates and intracellular calcium). nih.gov Researchers might also investigate the phosphorylation of downstream proteins such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), which are common nodes in signaling pathways. nih.gov

For example, studies on TAAR1 agonists have shown that they can lead to the phosphorylation of ERK and CREB in a time- and concentration-dependent manner. nih.gov

Hypothetical Signal Transduction Data

This table illustrates potential findings from an analysis of the signaling pathway affected by this compound at the hypothetical "Receptor X".

Pathway ComponentMeasurementResult with CompoundInterpretation
cAMP LevelHTRF AssayIncreasedReceptor X is likely Gs-coupled.
ERK PhosphorylationWestern BlotIncreasedThe MAPK/ERK pathway is activated.
CREB PhosphorylationWestern BlotIncreasedGene transcription may be affected.
Intracellular Ca²⁺Fluo-4 AssayNo ChangeReceptor X is likely not Gq-coupled.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features contribute to biological activity. google.comnih.gov This knowledge guides the optimization of a lead compound to improve potency, selectivity, and other pharmacological properties.

Systematic Modification of the Cyclobutane (B1203170) Moiety

The cyclobutane ring in this compound is a key structural feature. Its size, rigidity, and substitution pattern can significantly influence how the molecule fits into a receptor's binding pocket. SAR studies would involve synthesizing analogs with different substituents on the cyclobutane ring or even altering the ring size to cyclopropane (B1198618) or cyclopentane (B165970) to probe the spatial requirements of the binding site. For instance, in the development of combretastatin (B1194345) analogs, replacing a double bond with a cyclobutane ring was explored to prevent cis-trans isomerization. nih.gov

Hypothetical SAR Data: Cyclobutane Modifications

Modification to Cyclobutane RingReceptor X Affinity (Kᵢ, µM)Rationale for Modification
Unmodified (Parent Compound)0.8Baseline
1-Methylcyclobutane2.5Probes for steric hindrance.
1-Fluorocyclobutane0.5Investigates electronic effects.
Cyclopentane analog5.0Assesses impact of ring size.
Cyclopropane analog10.2Assesses impact of ring strain/size.

Derivatization of the Pyrrolidine Ring and Amine Group

The pyrrolidine ring and its attached primary amine are likely to be critical for activity, potentially forming key hydrogen bonds or ionic interactions with the target receptor. SAR studies would explore modifications at these positions. The primary amine could be converted to a secondary or tertiary amine, or an amide, to assess the importance of its hydrogen-bonding capacity. nih.gov The stereocenter at the 3-position of the pyrrolidine ring would also be a key point for investigation.

Hypothetical SAR Data: Pyrrolidine and Amine Modifications

ModificationReceptor X Affinity (Kᵢ, µM)Rationale for Modification
Unmodified (Primary Amine)0.8Baseline
N-Methyl (Secondary Amine)1.2Evaluates role of H-bond donor.
N,N-Dimethyl (Tertiary Amine)25.0Further evaluates H-bond donation.
N-Acetyl (Amide)> 100Assesses importance of basicity.
4-Fluoro-pyrrolidine0.6Explores electronic effects on the ring.

Positional Isomerism and Stereochemical Effects on Activity

The position of the amine group on the pyrrolidine ring is a crucial determinant of the molecule's three-dimensional shape. Moving the amine from the 3-position to the 2-position would create a positional isomer with a different spatial arrangement of functional groups, which would likely have a profound effect on receptor binding.

Furthermore, the 3-position of the pyrrolidine ring is a stereocenter. This means that this compound can exist as two enantiomers, (R) and (S). It is common for biological targets, which are themselves chiral, to exhibit stereoselectivity, meaning one enantiomer will have significantly higher activity than the other. The synthesis and testing of individual enantiomers is a critical step in drug development.

Hypothetical SAR Data: Isomerism and Stereochemistry

IsomerReceptor X Affinity (Kᵢ, µM)Interpretation
(R/S)-1-Cyclobutanecarbonylpyrrolidin-3-amine (Racemic)0.8Baseline
(S)-1-Cyclobutanecarbonylpyrrolidin-3-amine0.2The (S)-enantiomer is the more active form (eutomer).
(R)-1-Cyclobutanecarbonylpyrrolidin-3-amine8.5The (R)-enantiomer is less active (distomer).
1-Cyclobutanecarbonylpyrrolidin-2-amine45.0The 3-amino substitution pattern is preferred.

Preclinical Drug Discovery and Lead Optimization Context of 1 Cyclobutanecarbonylpyrrolidin 3 Amine

Role of 1-Cyclobutanecarbonylpyrrolidin-3-amine as a Building Block in Medicinal Chemistry

The utility of this compound as a foundational element in medicinal chemistry stems from the advantageous structural features of its constituent parts: a cyclobutane (B1203170) ring, a carbonyl linker, and a 3-aminopyrrolidine (B1265635) core. The pyrrolidine (B122466) ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce a three-dimensional character into otherwise flat molecules, which can enhance binding to biological targets. enamine.net The 3-amino group on the pyrrolidine ring provides a crucial handle for further chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space and modulate pharmacological properties.

The cyclobutane moiety is another valuable component in drug design. Its rigid, three-dimensional structure can help to lock the conformation of a molecule, potentially leading to increased potency and selectivity for its intended biological target. Furthermore, cyclobutane-containing building blocks are increasingly utilized in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. enamine.net The carbonyl group serves as a robust linker, connecting the cyclobutane and pyrrolidine fragments, and its chemical nature allows for the synthesis of stable amide bonds. The combination of these three components in a single building block provides a ready-to-use scaffold for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Scaffold Exploration and Diversification for Novel Bioactive Agents

Scaffold hopping and diversification are key strategies in medicinal chemistry to identify novel intellectual property and to develop compounds with improved pharmacological profiles. nih.gov The this compound scaffold is amenable to a variety of diversification strategies.

Table 1: Potential Diversification Points of this compound

Scaffold MoietyPotential ModificationsRationale
Cyclobutane Ring Substitution with various functional groups (e.g., fluoro, methyl)To modulate lipophilicity, metabolic stability, and target interactions.
Ring expansion or contraction (e.g., to cyclopentane (B165970) or cyclopropane)To alter the spatial arrangement of substituents and explore different binding modes.
Carbonyl Linker Replacement with alternative linkers (e.g., sulfonyl, ether)To modify chemical stability, hydrogen bonding capacity, and overall molecular geometry.
Pyrrolidine Ring N-alkylation or N-arylationTo introduce new substituents that can interact with the target protein.
Substitution at other positions on the ringTo fine-tune the orientation of the appended groups.
3-Amino Group Acylation, sulfonylation, alkylation, or arylationTo introduce a wide variety of R-groups to probe the binding pocket of the target.

One common approach is to maintain the core scaffold while systematically modifying the substituents at the 3-amino position. This allows for a detailed exploration of the structure-activity relationship (SAR) for a given biological target. Another strategy involves "scaffold hopping," where one of the core components is replaced with a bioisosteric equivalent. For instance, the cyclobutane ring could be replaced with other cyclic or acyclic moieties to assess the impact on biological activity and physicochemical properties. nih.gov Similarly, the pyrrolidine ring could be exchanged for other heterocyclic systems like piperidine (B6355638) or azetidine. These diversification approaches enable the generation of novel chemical entities that may possess enhanced potency, selectivity, or improved drug-like properties compared to the initial lead compound.

Strategies for Enhancing Target Selectivity and Potency

The optimization of a lead compound's potency and selectivity is a central goal of medicinal chemistry. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how chemical modifications influence biological activity. drugdesign.org For derivatives of this compound, a systematic SAR exploration would involve synthesizing and testing a series of analogs with targeted modifications.

Key strategies to enhance selectivity and potency include:

Introduction of Stereocenters: The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The synthesis and evaluation of individual stereoisomers can reveal if one enantiomer or diastereomer is significantly more active or selective than the others. This is a common strategy to improve the therapeutic index of a drug candidate.

Conformational Constraint: The rigidity of the cyclobutane ring already provides a degree of conformational constraint. Further rigidification of the molecule, for example by introducing additional ring systems, can lock the molecule in a bioactive conformation, leading to a significant increase in potency.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), pKa, and polar surface area play a crucial role in a molecule's ability to reach its target and bind effectively. By systematically varying the substituents on the scaffold, medicinal chemists can fine-tune these properties to optimize both potency and pharmacokinetic parameters. For example, the introduction of polar groups can increase solubility, while the addition of lipophilic groups can enhance membrane permeability.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to guide the design of new analogs. nih.gov This allows for the rational design of modifications that are predicted to form favorable interactions with the target's binding site, thereby increasing potency and selectivity.

A hypothetical SAR study might reveal, for instance, that substitution on the cyclobutane ring with a small, electron-withdrawing group enhances potency, while a bulky group at the 3-amino position is detrimental to activity. This iterative process of design, synthesis, and testing is fundamental to the lead optimization process.

Intellectual Property Landscape: Patent Analysis Relevant to Synthesis and Use (Excluding Clinical Claims)

The intellectual property landscape surrounding a novel chemical scaffold is a critical consideration in drug discovery. Patents protect the investment made in research and development and provide a period of market exclusivity for a new drug. For a compound like this compound and its derivatives, patents would typically cover several aspects, excluding clinical claims.

Table 2: Potentially Patentable Inventions Related to this compound

Invention TypeDescription
Composition of Matter Claims to the novel chemical structures of this compound derivatives themselves. This is the broadest and most valuable form of patent protection.
Process for Synthesis Claims to novel, efficient, or stereoselective methods for synthesizing the core scaffold or its derivatives. For example, a patent might describe a new catalytic method for the coupling of the cyclobutanecarboxylic acid and 3-aminopyrrolidine moieties.
Intermediates Claims to novel chemical intermediates that are key to the synthesis of the final active compounds.
Non-Clinical Uses Claims to the use of the compounds as research tools or in specific non-clinical applications, such as in vitro assays for a particular biological target.

An analysis of the patent landscape would involve searching for patents that claim structurally related compounds or similar synthetic methodologies. For example, patents covering cyclic amine derivatives or specific methods for the synthesis of substituted pyrrolidines or cyclobutanes would be relevant. google.comcriver.com The existence of such patents could influence the freedom to operate and the strategic direction of a drug discovery program. A thorough patent analysis is therefore essential to navigate the competitive landscape and to secure robust intellectual property protection for any new bioactive agents derived from the this compound scaffold.

Future Directions and Emerging Research Avenues for 1 Cyclobutanecarbonylpyrrolidin 3 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally friendly methods for synthesizing pyrrolidine (B122466) derivatives is an ongoing area of research. nih.govacs.org Traditional methods for creating these structures often involve metal catalysts or harsh reaction conditions. acs.org Future research should focus on developing novel, metal-free, and diastereoselective synthetic pathways for 1-Cyclobutanecarbonylpyrrolidin-3-amine.

Key areas for exploration include:

Green Chemistry Approaches : Investigating the use of eco-friendly solvents like ethanol (B145695) and biodegradable catalysts is crucial. vjol.info.vnrsc.org For instance, the use of citric acid as a green additive has shown promise in the synthesis of substituted 3-pyrrolin-2-ones. rsc.org Similarly, natural carbohydrate-based solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been successfully used for the diastereoselective synthesis of substituted pyrrolidines, offering benefits like reusability and mild reaction conditions. acs.org

Multicomponent Reactions : One-pot, multicomponent reactions offer a streamlined approach to building molecular complexity from simple starting materials. vjol.info.vnrsc.org These reactions are often more efficient and generate less waste than traditional multi-step syntheses. rsc.org Exploring such strategies for the synthesis of this compound could lead to more efficient and cost-effective production.

Ultrasound-Assisted Synthesis : Ultrasound irradiation has emerged as a valuable technique in organic synthesis, often leading to shorter reaction times, cleaner reactions, and higher yields. rsc.org Applying this technology to the synthesis of this compound could offer a more sustainable and efficient alternative to conventional methods. rsc.org

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM for Ligand-Target Complexes)

Understanding the precise three-dimensional structure of this compound and how it interacts with biological targets is fundamental to its development. Advanced spectroscopic techniques can provide invaluable, atom-level insights.

Solid-State NMR (ssNMR) : Unlike solution-state NMR, ssNMR can analyze molecules in their solid form, providing detailed information about their structure, dynamics, and intermolecular interactions. nih.govpreprints.org This is particularly useful for studying crystalline or amorphous forms of the compound and can reveal structural details not observable in solution. ox.ac.uk ssNMR can provide information on the orientation of a guest molecule within a host and the stability of the complex in the solid state. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) : Recent advancements have made cryo-EM a powerful tool for determining the high-resolution structures of protein-ligand complexes, even for targets that are difficult to crystallize. creative-diagnostics.comnih.gov This technique can visualize how a small molecule like this compound binds to its target protein, revealing the specific interactions that govern its activity. creative-diagnostics.comnih.gov Cryo-EM can capture dynamic information, showing how binding pockets change and adapt to the ligand. creative-diagnostics.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govmednexus.org These computational tools can be applied to this compound to explore its chemical space and predict its biological activities.

Future research in this area could involve:

De Novo Drug Design : Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel analogs of this compound with improved properties. harvard.edu These models learn the underlying patterns in existing chemical data to generate new molecules with desired characteristics.

Predictive Modeling : AI and ML algorithms can be trained on large datasets to predict various properties of molecules, including their bioactivity, physicochemical properties, and potential off-target effects. nih.gov This can help to prioritize the synthesis of the most promising derivatives of this compound, saving time and resources. nih.gov

Structure-Based Drug Design : When the structure of a biological target is known, AI and ML can be used to predict how different modifications to the this compound scaffold will affect its binding affinity and selectivity. nih.govnih.gov This allows for a more rational and targeted approach to lead optimization.

Elucidation of Broader Biological Target Engagement Profiles

Identifying the full range of biological targets with which this compound interacts is crucial for understanding its therapeutic potential and potential side effects. The pyrrolidine scaffold is known to interact with a wide variety of biological targets. nih.gov

Future research should employ a range of techniques to map the target engagement profile of this compound, including:

Chemical Proteomics : This approach uses chemical probes to identify the proteins that a small molecule binds to within a complex biological sample, such as a cell lysate or even a living cell.

Computational Target Prediction : In silico methods can be used to screen large databases of protein structures to identify potential binding partners for this compound based on its chemical structure and properties.

Phenotypic Screening : This involves testing the compound in a variety of cell-based assays that measure different biological responses. The pattern of activity can provide clues about the compound's mechanism of action and its molecular targets.

Applications in Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could be valuable tools for basic research in chemical biology. The development of molecules that can be used to probe biological processes is essential for advancing our understanding of health and disease. nih.gov

Potential applications in this area include:

Fluorescent Probes : By attaching a fluorescent dye to the this compound scaffold, it may be possible to create probes that can be used to visualize the localization and dynamics of its biological targets within living cells.

Affinity-Based Probes : These probes are designed to bind tightly and specifically to a particular protein. They can be used to purify the protein from a complex mixture or to identify its binding partners.

Photoaffinity Probes : These probes contain a photoreactive group that can be activated by light to form a covalent bond with a nearby protein. This allows for the irreversible labeling and identification of the protein target.

The development of such chemical biology tools based on the this compound scaffold could provide new insights into the function of its biological targets and their role in disease.

Q & A

Q. What are the essential personal protective equipment (PPE) requirements when handling 1-Cyclobutanecarbonylpyrrolidin-3-amine?

  • Methodological Answer: Use nitrile or neoprene gloves inspected for integrity before use. Employ safety glasses coupled with a face shield for splash protection. Work in a fume hood or under local exhaust ventilation to minimize aerosol exposure. Lab coats and closed-toe shoes are mandatory. Gloves should be removed using a "no-touch" technique to avoid contamination .

Q. What first-aid measures are recommended for accidental exposure during experimental procedures?

  • Methodological Answer:
  • Inhalation: Immediately move the individual to fresh air; administer artificial respiration if breathing is impaired.
  • Skin contact: Wash thoroughly with soap and water for 15 minutes, removing contaminated clothing.
  • Eye exposure: Rinse with lukewarm water for at least 15 minutes, holding eyelids open.
  • Ingestion: Do not induce vomiting; rinse the mouth and seek medical attention.
    Always provide the Safety Data Sheet (SDS) to medical personnel .

Q. How should waste containing this compound be disposed of in a laboratory setting?

  • Methodological Answer: Collect waste in chemically compatible, labeled containers. Collaborate with licensed hazardous waste disposal services for incineration or chemical treatment. Decontaminate glassware and tools with ethanol or isopropanol before disposal. Avoid landfill disposal due to uncharacterized environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under non-standard experimental conditions?

  • Methodological Answer: Design accelerated stability studies by exposing the compound to extreme temperatures (e.g., 40°C, 60°C), variable pH buffers, or reactive solvents. Monitor degradation via HPLC-MS to identify breakdown products. Compare results with literature using Arrhenius kinetics to extrapolate shelf-life predictions. Replicate conflicting studies under controlled humidity and oxygen levels .

Q. What experimental strategies can assess the mutagenic potential of this compound when toxicological data is insufficient?

  • Methodological Answer:
  • Conduct Ames tests (OECD 471) using Salmonella typhimurium strains TA98 and TA100 to detect frameshift/base-pair mutations.
  • Perform in vitro micronucleus assays (OECD 487) with human lymphoblastoid cells.
  • Use dose-ranging studies (0.1–100 µg/mL) with positive controls (e.g., ethyl methanesulfonate). Correlate results with structural alerts from QSAR models .

Q. How can the synthesis of this compound be optimized for higher yields and purity?

  • Methodological Answer:
  • Catalyst optimization: Screen copper catalysts (e.g., Cu(OAc)₂, CuI) at 5–10 mol% in dichloromethane or THF.
  • Reaction monitoring: Use TLC (silica gel 60 Å, ethyl acetate/hexanes 1:3) to track progress.
  • Purification: Employ flash chromatography (63–200 mesh silica) with gradient elution. Recrystallize from ethanol/water mixtures. Validate purity via CHN elemental analysis (±0.4% theoretical) and ¹H NMR (300 MHz, DMSO-d₆) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:
  • Structural elucidation: ¹H/¹³C NMR (300 MHz) in deuterated solvents; assign peaks using COSY and HSQC for stereochemistry.
  • Purity assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison against standards.
  • Mass confirmation: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can ecological risk assessments be conducted for this compound given limited environmental toxicity data?

  • Methodological Answer:
  • Acute toxicity: Test on Daphnia magna (OECD 202) and Pseudokirchneriella subcapitata (OECD 201) for LC₅₀/EC₅₀ values.
  • Biodegradability: Apply OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days.
  • Bioaccumulation: Calculate logP values via shake-flask experiments; validate with BCF assays in fish models .

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